3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a formyl group (–CHO) attached to the pyrrole ring and a propanoic acid moiety.
Mechanism of Action
Mode of Action
It is known that pyrrole derivatives can act as conductive polymers with an acid functional group, giving an anionic character to polymeric films . This suggests that the compound may interact with its targets through electrostatic interactions, but further studies are required to confirm this hypothesis.
Biochemical Pathways
The specific biochemical pathways affected by 3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid are currently unknown . Pyrrole derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple pathways
Biochemical Analysis
Biochemical Properties
Pyrrole derivatives are known to interact with various enzymes, proteins, and other biomolecules . They can bind with high affinity to multiple receptors, which can be beneficial in developing new therapeutic agents .
Cellular Effects
The specific cellular effects of 3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid are not well-studied. Indole derivatives, which are structurally similar to pyrrole derivatives, have been shown to have various effects on cells. They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .
Molecular Mechanism
Pyrrole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrrole derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of pyrrole derivatives can vary with dosage .
Metabolic Pathways
Pyrrole derivatives are known to be involved in various metabolic pathways and can interact with various enzymes and cofactors .
Transport and Distribution
Pyrrole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Pyrrole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid typically involves the reaction of pyrrole derivatives with appropriate aldehydes and carboxylic acids. One common method involves the condensation of pyrrole-2-carboxaldehyde with β-alanine under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more efficient purification techniques such as chromatography and distillation.
Chemical Reactions Analysis
Types of Reactions
3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: 3-(2-Carboxy-1h-pyrrol-1-yl)propanoic acid
Reduction: 3-(2-Hydroxymethyl-1h-pyrrol-1-yl)propanoic acid
Substitution: Various halogenated or nitrated derivatives of the pyrrole ring
Scientific Research Applications
3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid is unique due to the presence of both a formyl group and a propanoic acid moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse derivatives and the exploration of various chemical and biological properties .
Properties
IUPAC Name |
3-(2-formylpyrrol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-6-7-2-1-4-9(7)5-3-8(11)12/h1-2,4,6H,3,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZFIRIWLBTRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90005-94-0 |
Source
|
Record name | 3-(2-formyl-1H-pyrrol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.